![molecular formula C25H34N4O2 B2802189 3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine CAS No. 866144-98-1](/img/structure/B2802189.png)

3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

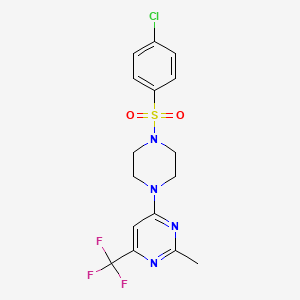

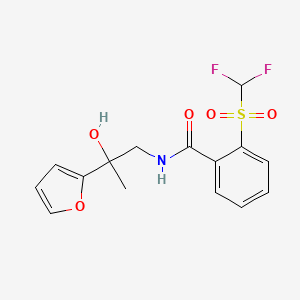

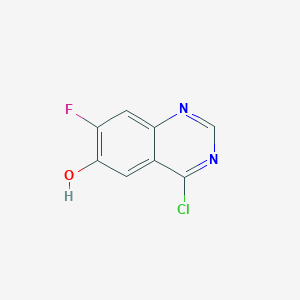

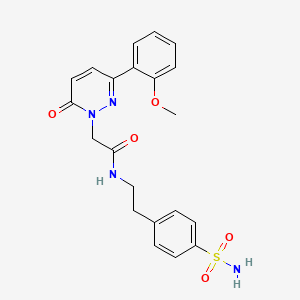

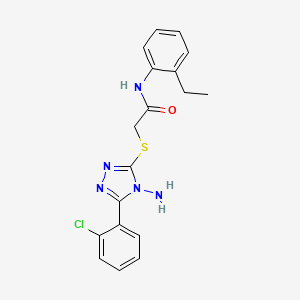

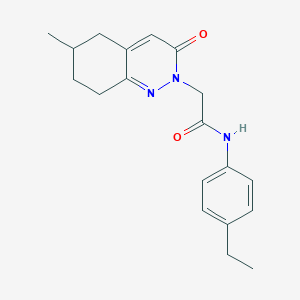

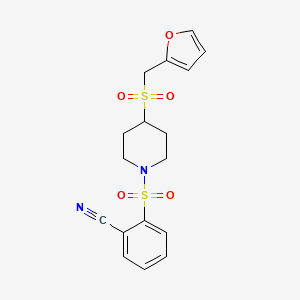

The compound “3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine” is a heterocyclic compound . It has a molecular formula of C20H24N4O2, an average mass of 352.430 Da, and a monoisotopic mass of 352.189911 Da .

Molecular Structure Analysis

The compound has a complex structure with multiple rings, including a pyrazolo and a pyrrolo ring . It has 6 hydrogen bond acceptors, no hydrogen bond donors, and 4 freely rotating bonds .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 100.4±0.5 cm3, and a molar volume of 280.1±7.0 cm3 . It also has a polar surface area of 52 Å2 and a polarizability of 39.8±0.5 10-24 cm3 .Scientific Research Applications

Molecular Structure and Hydrogen Bonding

- Research has investigated the molecular structure of compounds structurally similar to 3-(3,4-dimethoxyphenyl)-5-methyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine, focusing on their hydrogen bonding patterns. For instance, compounds like 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine are linked into chains by hydrogen bonds, highlighting the importance of molecular interactions in such compounds (Portilla et al., 2005).

Biological Activities and Synthesis

- Pyrazolo[1,5-a]pyrimidines, a class to which the compound belongs, have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and anticancer activities. This indicates the potential biomedical applications of such compounds (Zaki et al., 2016).

- Novel pyrazolopyrimidines derivatives have been developed and assessed for their potential as anticancer and anti-5-lipoxygenase agents, further underscoring the therapeutic relevance of this chemical class (Rahmouni et al., 2016).

Synthetic Methods and Derivatives

- There has been significant interest in developing efficient synthetic routes for pyrazolo[1,5-a]pyrimidines and their derivatives, demonstrating the value of these compounds in organic and medicinal chemistry (Taylor & Patel, 1992).

Future Directions

Future research could focus on exploring the biological and pharmacological activities of this compound, given the known activities of related pyrimidine compounds . This could include testing its potential antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cancer cells .

Biochemical Pathways

The compound affects the cell cycle progression pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle, preventing the transition from the G1 phase to the S phase. The disruption of this pathway leads to the induction of apoptosis, or programmed cell death .

Pharmacokinetics

These properties help predict the observed antitumor activity .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth in various cell lines . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also displayed moderate activity against HepG-2 with an IC50 range of 48–90 nM .

properties

IUPAC Name |

10-(3,4-dimethoxyphenyl)-7-methyl-3-octyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2/c1-5-6-7-8-9-10-14-28-15-13-20-18(2)27-24-21(17-26-29(24)25(20)28)19-11-12-22(30-3)23(16-19)31-4/h11-12,16-17H,5-10,13-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQVVONZSDPWRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CCC2=C1N3C(=C(C=N3)C4=CC(=C(C=C4)OC)OC)N=C2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2802107.png)

![[2-Bromo-5-(difluoromethoxy)phenyl]methanol](/img/structure/B2802112.png)

![Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2802113.png)

![1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2802118.png)

![Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate](/img/structure/B2802119.png)

![1-[2-(Methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2802120.png)

![2-(Imidazo[1,2-a]pyrimidin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2802128.png)